It’s possible that this compound is used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The methods of application or experimental procedures, as well as the results or outcomes obtained, would be highly specific to the individual research project.
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is a chemical compound characterized by its unique structure, which includes a potassium ion, trifluoromethyl groups, and a propan-2-yloxy substituent. This compound has the molecular formula CHBFKO and a molecular weight of approximately 180.02 g/mol. It is recognized for its potential applications in various fields, particularly in organic synthesis and materials science due to its boron content and the presence of fluorine atoms, which can enhance reactivity and selectivity in
As there is limited research on K[(CH3)2CHOCH2]BF3, its mechanism of action in any biological or chemical system remains unknown.
These reactions are significant for producing complex organic structures and functional materials .
The synthesis of potassium trifluoro[(propan-2-yloxy)methyl]boranuide typically involves the following steps:
This multi-step process allows for the selective introduction of functional groups while maintaining the integrity of the boron center .
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide has several potential applications:
The unique properties of this compound make it an attractive candidate for further research and application development .
Interaction studies involving potassium trifluoro[(propan-2-yloxy)methyl]boranuide are essential to understand its reactivity and compatibility with other chemical species. Preliminary studies suggest that:
Further investigations are necessary to elucidate these interactions comprehensively .
Several compounds share structural similarities with potassium trifluoro[(propan-2-yloxy)methyl]boranuide. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Potassium trifluoromethylborate | Contains trifluoromethyl group | Commonly used as a reagent in organic synthesis |
Sodium bis(trifluoromethyl)borate | Similar boron structure but sodium salt | Often used in cross-coupling reactions |
Trimethylsilyl trifluoromethanesulfonate | Contains a sulfonate group | Used as a protecting group in organic synthesis |
Potassium tetrafluoroborate | Composed entirely of fluorine and boron | Used as a source of fluoride ions |
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide stands out due to its combination of a propan-2-yloxy group and its potential biological activity, making it unique among similar compounds .
Multinuclear Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for comprehensive characterization of potassium trifluoro[(propan-2-yloxy)methyl]boranuide. The tetrahedral geometry around the boron center, combined with the presence of multiple magnetic nuclei, provides rich spectroscopic information across four distinct nuclear environments [1] [2].
Proton Nuclear Magnetic Resonance (¹H) Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of potassium trifluoro[(propan-2-yloxy)methyl]boranuide exhibits characteristic signals corresponding to the propan-2-yloxy methyl substituent. The isopropoxymethyl group displays typical alkyl proton patterns with signals for the methyl groups of the isopropyl moiety appearing as doublets due to coupling with the methine proton. The methine proton appears as a septet, while the methylene protons linking the isopropyl group to the boron center exhibit characteristic chemical shifts influenced by the electron-withdrawing effect of the trifluoroborate group [1] [2].
Carbon-13 Nuclear Magnetic Resonance (¹³C) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbon framework of the organic substituent, though the carbon directly bonded to boron often exhibits significant line broadening due to quadrupolar relaxation effects from the ¹¹B nucleus. This quadrupolar relaxation mechanism frequently results in broadened or completely absent signals for boron-bonded carbons in routine ¹³C spectra. The remaining carbon atoms in the propan-2-yloxy methyl group display normal chemical shifts and coupling patterns [1] [2] [3].
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F) Spectroscopy
The ¹⁹F Nuclear Magnetic Resonance spectrum provides the most characteristic and diagnostically valuable information for organotrifluoroborates. The three fluorine atoms bonded to boron typically appear as a triplet in the range of −129 to −141 parts per million, with the exact chemical shift depending on the electronic properties of the organic substituent. The triplet multiplicity arises from coupling with the ¹¹B nucleus (I = 3/2), producing a characteristic 1:1:1:1 pattern that serves as a definitive fingerprint for the trifluoroborate functionality [1] [2] [4].
Boron-11 Nuclear Magnetic Resonance (¹¹B) Spectroscopy
Boron-11 Nuclear Magnetic Resonance spectroscopy confirms the tetrahedral coordination environment around the boron center. Tetracoordinate boron compounds typically exhibit chemical shifts between +10 to −130 parts per million, with the specific value depending on the electronic and steric environment. The ¹¹B signal may appear as a quartet due to coupling with the three equivalent fluorine atoms, though rapid quadrupolar relaxation often leads to line broadening that can obscure fine coupling patterns. Modified pulse sequences with optimized relaxation delays can improve resolution and allow observation of ¹¹B–¹⁹F coupling constants [1] [2] [5].
Nucleus | Chemical Shift Range (ppm) | Typical Chemical Shift (ppm) | Coupling Constants | Key Features |
---|---|---|---|---|
¹H | Variable, depends on organic group | Depends on substituent | J(¹H-¹H) standard alkyl/aryl values | Isopropoxymethyl group shows standard alkyl patterns |
¹³C | Carbon bearing boron: often broad due to quadrupolar relaxation | Broad signals for B-C carbon | J(¹³C-¹¹B) ~50-100 Hz, causes line broadening | Boron-bonded carbons often broad or missing |
¹⁹F | −129 to −141 (BF₃ group) | Triplet near −140 (BF₃ group) | J(¹⁹F-¹¹B) observable in some cases | Excellent sensitivity, characteristic for identification |
¹¹B | +10 to −130 (tetravalent boron) | Varies with coordination | J(¹¹B-¹⁹F) observable with modified pulse sequences | Quadrupolar nucleus, line broadening effects |
Mass spectrometric analysis of potassium trifluoro[(propan-2-yloxy)methyl]boranuide employs electrospray ionization in negative ion mode, which readily generates the molecular anion [RBF₃]⁻ for structural characterization. The fragmentation behavior under collision-induced dissociation conditions provides valuable structural information and follows predictable pathways that distinguish organotrifluoroborates from other organoboron compounds [6] [7] [8].
Primary Fragmentation Pathways
The dominant fragmentation pathway involves hydrogen fluoride elimination, which occurs preferentially for organotrifluoroborates containing alkyl substituents. This process represents a characteristic fragmentation pattern that contrasts with the reductive elimination and beta-hydride transfer reactions commonly observed in other organometallic compounds. The elimination of hydrogen fluoride from the trifluoroborate group occurs at relatively low collision energies and serves as a diagnostic fragmentation for this class of compounds [6] [7].
Secondary Fragmentation Processes
At higher collision energies, additional fragmentation pathways become accessible, including the loss of the organic anion (R⁻) and subsequent fluoride anion (F⁻) elimination. The competition between hydrogen fluoride elimination and organic anion loss depends on the stability of the resulting fragment ions, with more stabilized organic anions favoring R⁻ loss over hydrogen fluoride elimination. For potassium trifluoro[(propan-2-yloxy)methyl]boranuide, the propan-2-yloxy methyl group exhibits moderate stability, leading to mixed fragmentation patterns under variable collision energy conditions [6] [7].
Collision Energy Dependence
The fragmentation behavior shows distinct collision energy dependence, with low-energy conditions favoring hydrogen fluoride elimination, moderate energies promoting organic anion loss, and high energies enabling fluoride anion elimination and additional hydrogen fluoride losses. This energy-dependent fragmentation pattern provides structural information about the stability of different molecular fragments and confirms the proposed molecular structure [6] [7].
Fragmentation Type | Description | Conditions | Significance |
---|---|---|---|
HF elimination | Primary fragmentation pathway, especially for alkyl groups | Low collision energy CID | Characteristic fragmentation pattern |
R⁻ loss | Loss of organic anion, favored for stabilized anions | Depends on R group stability | Structure-dependent fragmentation |
F⁻ loss | Observed at higher collision energies | High collision energy | Higher energy process |
Additional HF losses | Secondary fragmentation at high energies | Very high collision energy | Extensive fragmentation |
Molecular ion detection | Readily observed in ESI-MS negative mode | ESI-MS negative ionization | Molecular weight confirmation |
Vibrational spectroscopy, encompassing both Fourier Transform Infrared and Raman spectroscopy, provides complementary information about the molecular structure and functional group composition of potassium trifluoro[(propan-2-yloxy)methyl]boranuide. The vibrational analysis reveals characteristic absorption bands that confirm the presence of specific functional groups and provide insight into the molecular geometry and bonding patterns [9] [10] [11].
Fourier Transform Infrared Spectroscopy
The Fourier Transform Infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The boron-fluorine stretching vibrations appear in the range of 1227 to 951 cm⁻¹, with multiple bands reflecting the presence of three equivalent boron-fluorine bonds in the trifluoroborate anion. The carbon-hydrogen stretching vibrations of the propan-2-yloxy methyl group appear in the typical alkyl region of 3000 to 2800 cm⁻¹, while carbon-oxygen stretching vibrations provide information about the ether linkage in the organic substituent [9] [10] [11].
Raman Spectroscopy
Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy. The technique proves particularly valuable for symmetric vibrations that may be weak or absent in infrared spectra. For organotrifluoroborates, Raman spectroscopy can provide enhanced information about the symmetric stretching modes of the trifluoroborate group and the carbon-carbon framework of the organic substituent [9] [10] [11].
Functional Group Identification
The vibrational spectroscopic analysis enables definitive identification of functional groups within the molecule. The characteristic boron-fluorine stretching frequencies confirm the presence of the trifluoroborate moiety, while the carbon-hydrogen and carbon-oxygen stretching vibrations validate the propan-2-yloxy methyl substituent structure. The absence of hydroxyl stretching vibrations confirms the anhydrous nature of the potassium salt and distinguishes it from corresponding boronic acid derivatives [9] [10] [11].
Structural Confirmation
The vibrational spectroscopic data provides structural confirmation through characteristic band positions and intensities. The multiplicity of boron-fluorine stretching bands reflects the tetrahedral geometry around the boron center, while the carbon-hydrogen stretching pattern confirms the branched alkyl structure of the organic substituent. The overall spectroscopic profile matches theoretical predictions for the proposed molecular structure and supports the assigned connectivity [9] [10] [11].
Technique | Key Regions (cm⁻¹) | Characteristic Bands | Applications |
---|---|---|---|
FT-IR | 1227-951 (B-F stretch), 3000-2800 (C-H stretch) | B-F trifluoroborate bands, alkyl C-H bands | Functional group identification |
FT-Raman | Complementary to IR, better for symmetric vibrations | Similar to IR but different selection rules | Structural confirmation |
General Vibrational | B-F stretching, C-H stretching, C-O stretching | Multiple B-F bands due to trifluoroborate group | Characterization of boron-fluorine bonds |
Irritant